molecular formula C25H29FN2O5 B5399487 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5399487
M. Wt: 456.5 g/mol
InChI Key: YRWNADYNOLJUTK-XTQSDGFTSA-N
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Description

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a diethylaminoethyl group, and various substituted phenyl groups

Preparation Methods

The synthesis of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrolone ring with diethylaminoethyl chloride under basic conditions.

    Substitution with Phenyl Groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and compounds with similar substituents. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O5/c1-5-27(6-2)13-14-28-22(17-9-12-19(32-3)20(15-17)33-4)21(24(30)25(28)31)23(29)16-7-10-18(26)11-8-16/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNADYNOLJUTK-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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